molecular formula C6H12O4 B15247609 tert-Butyl dihydroxyacetate CAS No. 73633-07-5

tert-Butyl dihydroxyacetate

Cat. No.: B15247609
CAS No.: 73633-07-5
M. Wt: 148.16 g/mol
InChI Key: YMAUXFYKUSOCOG-UHFFFAOYSA-N
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Description

tert-Butyl dihydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a dihydroxyacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dihydroxyacetate can be synthesized through several methods. One common approach involves the esterification of dihydroxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the transesterification of tert-butyl acetate with dihydroxyacetic acid under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dihydroxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl glycolate.

    Reduction: Reduction reactions can convert it into tert-butyl hydroxyacetate.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: tert-Butyl glycolate

    Reduction: tert-Butyl hydroxyacetate

    Substitution: Various tert-butyl esters depending on the substituent introduced

Scientific Research Applications

tert-Butyl dihydroxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl dihydroxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of dihydroxyacetic acid and tert-butyl alcohol. The pathways involved in its metabolism include ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl glycolate
  • tert-Butyl hydroxyacetate

Comparison

tert-Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct reactivity compared to other tert-butyl esters. For example, tert-Butyl acetate lacks hydroxyl groups and is primarily used as a solvent, while tert-Butyl glycolate and tert-Butyl hydroxyacetate have different functional groups that influence their chemical behavior and applications.

Properties

CAS No.

73633-07-5

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

tert-butyl 2,2-dihydroxyacetate

InChI

InChI=1S/C6H12O4/c1-6(2,3)10-5(9)4(7)8/h4,7-8H,1-3H3

InChI Key

YMAUXFYKUSOCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(O)O

Origin of Product

United States

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